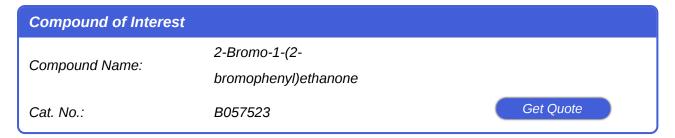


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# An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone

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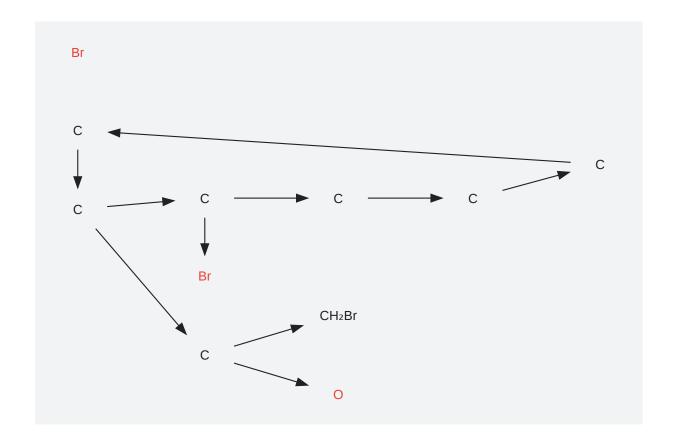
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(2-bromophenyl)ethanone**, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and spectroscopic data, presented in a format tailored for scientific and research applications.

## Molecular Structure and Physicochemical Properties

**2-Bromo-1-(2-bromophenyl)ethanone**, also known as 2,2'-dibromoacetophenone, is a disubstituted aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group which is further brominated at the alphacarbon.





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Caption: Molecular structure of **2-Bromo-1-(2-bromophenyl)ethanone**.

The key physicochemical properties of **2-Bromo-1-(2-bromophenyl)ethanone** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
CAS Number	49851-55-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O	[1]
IUPAC Name	2-bromo-1-(2- bromophenyl)ethanone	[1]
Synonyms	2,2'-Dibromoacetophenone, 2- Bromophenacyl bromide	[2]
Molecular Weight	277.94 g/mol	[1]
Exact Mass	275.878540 u	[2]
Boiling Point	90-92 °C at 0.02 mmHg	[2]
Density	1.8 ± 0.1 g/cm <sup>3</sup>	[2]
Physical Form	Liquid, Solid, or Semi-solid	[3]
InChI Key	LAXPJIJQTHJGCK- UHFFFAOYSA-N	[3]

## **Synthesis and Experimental Protocols**

The primary route for synthesizing **2-Bromo-1-(2-bromophenyl)ethanone** is through the α-bromination of its precursor, 1-(2-bromophenyl)ethanone (also known as 2'-bromoacetophenone). Several brominating agents can be employed, including liquid bromine and N-Bromosuccinimide (NBS).[4] A modern, environmentally conscious approach utilizes NBS under ultrasonic irradiation.[5]

## **Experimental Protocol: Ultrasound-Assisted Synthesis**

This protocol describes a green chemistry approach for the synthesis of  $\alpha$ -bromo aromatic ketones.[5]

#### Materials:

• 1-(2-bromophenyl)ethanone



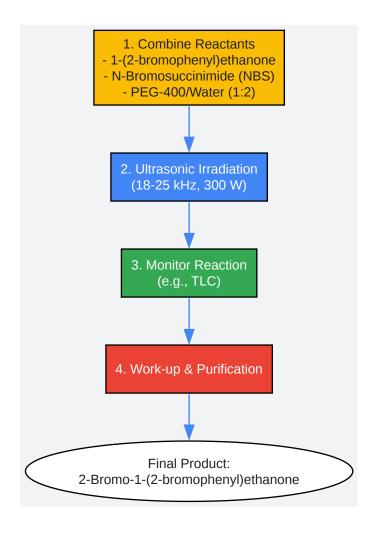
- N-Bromosuccinimide (NBS)
- Polyethylene glycol (PEG-400)
- Water
- Ultrasonic bath (18-25 kHz, 300 W)

#### Procedure:

- In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-Bromosuccinimide.
- Add a reaction medium consisting of PEG-400 and water in a 1:2 ratio.
- Place the reaction vessel in an ultrasonic bath.
- Irradiate the mixture with ultrasound waves (18-25 kHz, 300 W).
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, proceed with standard work-up and purification procedures to isolate the final product, **2-Bromo-1-(2-bromophenyl)ethanone**.

This method is noted for its enhanced reaction rate, mild conditions, and high yields while avoiding hazardous organic solvents.[5]





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Caption: Workflow for the ultrasound-assisted synthesis of the target compound.

## **Spectroscopic and Analytical Data**

Spectroscopic analysis is crucial for the structural confirmation of **2-Bromo-1-(2-bromophenyl)ethanone**. The following data has been reported in the literature.



Analysis Type	Data	Reference
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ) δ (ppm): 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47- 7.48 (m, 1H), 7.63-7.64 (m, 1H).	[5]
<sup>13</sup> C NMR	(125 MHz, CDCl <sub>3</sub> ) δ (ppm): 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98.	[5]
HRMS (ESI)	m/z: 275.8785 [M]+, calculated for C <sub>8</sub> H <sub>6</sub> OBr <sub>2</sub> : 275.8789.	[5]

Note: While detailed IR and full Mass Spectrometry data for the 2-bromo isomer are not readily available in public databases, spectra for the related precursor 1-(2-bromophenyl)ethanone and the isomer 2-bromo-1-(3-bromophenyl)-ethanone can be found in resources like the NIST WebBook.[6][7]

### Safety and Handling

**2-Bromo-1-(2-bromophenyl)ethanone** is a hazardous chemical that requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection),
  P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]

Store in a dark place under an inert atmosphere, preferably at 2-8°C.[3] Always consult the full Safety Data Sheet (SDS) before handling this compound.



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